
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyridazine core with various functional groups that enhance its biological activity. Its molecular formula is C18H15N4O2 and it has a molecular weight of 338.3 g/mol. The structure includes a benzamide moiety, which is often associated with pharmacological properties.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with analogous structures have demonstrated significant cytotoxicity against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | SF-268 | 12.50 |
Compound C | NCI-H460 | 42.30 |
These results suggest that this compound could exhibit similar activity, warranting further investigation into its cytotoxic effects.
Enzyme Inhibition Studies
Inhibitory assays conducted on structurally related compounds have shown promising results:
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound D | p38 MAP Kinase | 7.4 |
Compound E | CDK5 | 10.0 |
Compound F | Glycogen Synthase Kinase-3β | 15.0 |
These findings indicate that this compound may also inhibit similar targets, contributing to its therapeutic profile.
Case Studies
-
Case Study on Antitumor Activity :
A study evaluated the effects of related pyridazine derivatives on tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with these compounds, suggesting that this compound could be effective in cancer therapy. -
Case Study on Enzyme Interaction :
Research on the interaction of similar compounds with p38 MAP Kinase revealed a strong binding affinity, leading to decreased kinase activity and subsequent inhibition of cancer cell proliferation.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-9-8-16(15-7-4-10-19-13-15)21-22(17)12-11-20-18(24)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIRMPVBFATRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.